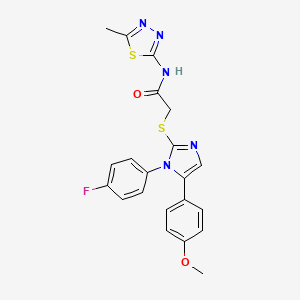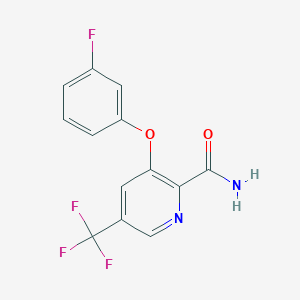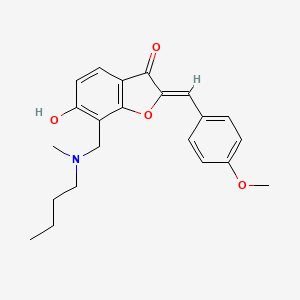
(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzofuran core, which is a common structural motif in many biologically active molecules, and it is modified with functional groups that may enhance its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. A general synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones.
Introduction of the Hydroxy Group: Hydroxylation reactions can be employed to introduce the hydroxy group at the desired position on the benzofuran ring.
Attachment of the Butyl(methyl)amino Group: This step often involves nucleophilic substitution reactions where a butyl(methyl)amine is introduced to the benzofuran core.
Formation of the Methoxybenzylidene Moiety: This can be achieved through condensation reactions between the benzofuran derivative and 4-methoxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.
Substitution: The amino group can participate in various substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Its structural similarity to other bioactive benzofuran derivatives suggests potential as a lead compound in drug discovery and development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as optical or electronic materials. Its unique structure may impart desirable characteristics to polymers or other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The hydroxy and amino groups could form hydrogen bonds or electrostatic interactions with target molecules, while the benzofuran core may intercalate with DNA or interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 2-(4-methoxybenzylidene)benzofuran-3(2H)-one share structural similarities but lack the butyl(methyl)amino group.
Hydroxybenzofurans: Compounds like 6-hydroxybenzofuran derivatives are similar but may differ in the position or nature of substituents.
Aminobenzofurans: Compounds with amino groups attached to the benzofuran core, such as 7-amino-6-hydroxybenzofuran derivatives.
Uniqueness
The uniqueness of (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of the butyl(methyl)amino group, hydroxy group, and methoxybenzylidene moiety in a single molecule allows for a wide range of interactions and applications that may not be possible with simpler benzofuran derivatives.
Properties
IUPAC Name |
(2Z)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-5-12-23(2)14-18-19(24)11-10-17-21(25)20(27-22(17)18)13-15-6-8-16(26-3)9-7-15/h6-11,13,24H,4-5,12,14H2,1-3H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLDXMGMIUOAAQ-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
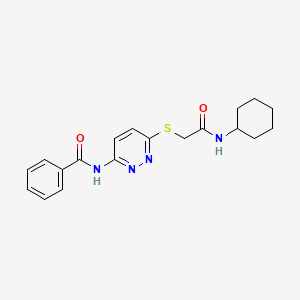
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide](/img/structure/B2830651.png)
![[1-(3,4-Dimethoxyanilino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2830652.png)
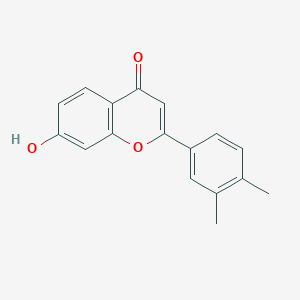
![1-(4-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2830656.png)
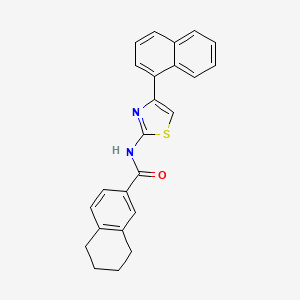
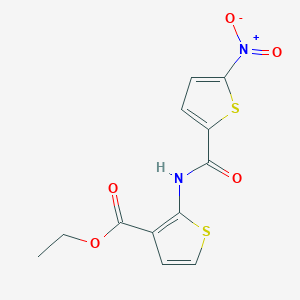
![4-{4-[(1E)-N-hydroxyethanimidoyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B2830662.png)
![4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2830665.png)
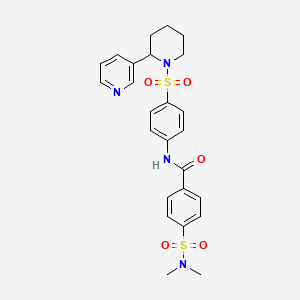
![4-methyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2830668.png)
![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate](/img/structure/B2830669.png)
